molecular formula C8H12O4 B1207665 1,3-Cyclohexanedicarboxylic acid CAS No. 3971-31-1

1,3-Cyclohexanedicarboxylic acid

Cat. No. B1207665
CAS RN: 3971-31-1
M. Wt: 172.18 g/mol
InChI Key: XBZSBBLNHFMTEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CHDA and its derivatives involves a variety of methods, including hydrothermal conditions and reactions with different catalysts. For instance, Thirumurugan et al. (2006) explored the synthesis of cyclohexanedicarboxylates (CHDCs) under hydrothermal conditions, revealing the formation of two-dimensional layered structures and chain structures for 1,3-CHDCs, highlighting the versatility in the structural assembly of these compounds (Thirumurugan, Avinash, & Rao, 2006).

Molecular Structure Analysis

The molecular structure of CHDA derivatives exhibits a range of conformations and assembly patterns, depending on the conditions and reactants used in the synthesis. The work by Thirumurugan et al. demonstrates the preference for the e,e conformation in CHDCs, indicating the influence of molecular geometry on the structural outcomes (Thirumurugan, Avinash, & Rao, 2006).

Chemical Reactions and Properties

CHDA and its derivatives participate in various chemical reactions, leading to the formation of complex structures with diverse properties. For example, the formation of uranyl ion complexes with CHDA derivatives showcases the compound's ability to engage in complex coordination chemistry, resulting in a wide range of architectures from molecular species to entangled nets (Thuéry & Harrowfield, 2017).

Physical Properties Analysis

The physical properties of CHDA derivatives are closely related to their molecular and crystal structures. The formation of hydrogen-bonded networks and interpenetrated frameworks, as observed in the crystallization of CHDA with organic bases, significantly impacts the material's physical properties, such as stability, solubility, and melting points (Shan, Bond, & Jones, 2003).

Chemical Properties Analysis

The chemical properties of CHDA derivatives are influenced by the presence and position of carboxyl groups and the cyclohexane ring's conformation. These structural features affect the compound's acidity, reactivity, and potential for forming complexes and networks. The diverse reactivity patterns observed in CHDA derivatives underscore the compound's versatility in chemical transformations and applications (Bellucci, Marioni, & Marsili, 1972).

Scientific Research Applications

Conformational Preferences of 1,3-Cyclohexanedicarboxylic Acid

  • Application Summary : This compound has been studied for its conformational preferences in different solvents and ionization states .
  • Methods and Procedures : The study used NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations to determine the populations of diaxial (aa) and diequatorial (ee) conformers of 1,3-cyclohexanedicarboxylic acid (CDCAs) and their salts in water and dimethyl sulfoxide (DMSO) solutions .
  • Results and Outcomes : The investigation demonstrated that an aa conformation can be favored depending on the medium and ionization state. Strong ee preferences (>90%) were observed in water and DMSO for both diacids and their salts, except for the dianion of 1 in DMSO, which was found to be substantially aa (∼57%) .

Polymerization

  • Application Summary : 1,3-Cyclohexanedicarboxylic acid can be used in the synthesis of polymers .
  • Results and Outcomes : The resulting polymers can have different properties depending on the other components used in the polymerization process. For instance, the structure and thermal properties of PBAC copolymers experience sharp change when varying PBC amount and cis/trans ratio of CHDA .

Food, Drug, Pesticide or Biocidal Product Use

  • Application Summary : 1,3-Cyclohexanedicarboxylic acid may be used in the formulation of food products, drugs, pesticides, or biocidal products .
  • Methods and Procedures : The specific methods of application can vary greatly depending on the product being formulated. It could involve mixing the compound with other ingredients, heating, cooling, or other processing steps .
  • Results and Outcomes : The outcomes can also vary greatly. For instance, in food products, it could contribute to the taste, texture, or shelf-life of the product. In drugs, it could contribute to the efficacy or safety profile of the drug .

Safety And Hazards

1,3-Cyclohexanedicarboxylic acid should be handled with care. Avoid contact with skin and eyes. Do not breathe dust. Keep in a dry, cool and well-ventilated place. Keep container tightly closed . The compound has hazard statements H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

cyclohexane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZSBBLNHFMTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883923
Record name 1,3-Cyclohexanedicarboxylic acid
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Cyclohexanedicarboxylic acid

CAS RN

3971-31-1
Record name 1,3-Cyclohexanedicarboxylic acid
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Record name 1,3-Cyclohexanedicarboxylic acid
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Record name 1,3-Cyclohexanedicarboxylic acid
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Record name 1,3-Cyclohexanedicarboxylic acid
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Record name A mixture of: cis-1,3-cyclohexanedicarboxylic acid; trans-1,3-cyclohexanedicarboxylicacid
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Record name 1,3-Cyclohexanedicarboxylic acid
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Synthesis routes and methods I

Procedure details

To a suspension of isophthalic acid (5.0 g, 30.1 mmol) in 45 ml of acetic acid was added a slurry of 0.1 g of platinum oxide in 5 ml of acetic acid. The resulting mixture was stirred under 50 psi of hydrogen at 25° C. for 16 hours. NMR analysis (DMSO-d6) at this time showed complete reduction of starting material. The reaction mixture was filtered through Celite and the filter cake was rinsed with methanol. The combined filtrate and washes were concentrated under reduced pressure, using heptane to azeotropically remove residual acetic acid. Trituration of the resultant semi-solid with heptane and filtration of the precipitate provided 4.92 g (95%) of the title compound as a white powder. mp: 163-165° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

To a suspension of isophthalic acid (500 g, 3 mol) in methanol (2.81) was added 5% Rhodium-on-alumina catalyst (50 g) and acetic acid (150 ml). The reaction mixture was shaken under hydrogen (50 psi) at room temperature overnight. The mixture was filtered through celite. To this solution was added fresh 5% Rhodium-on-alumina catalyst (25 g), and the mixture was shaken under 50 psi of hydrogen for another 24 hours. The final reaction mixture was filtered through celite. The solution was concentrated under vacuum to give 493 g of the title compound as a white powder (96.3% yield). m.p. 163-165° C.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
catalyst
Reaction Step Two
Yield
96.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Cyclohexanedicarboxylic acid
Reactant of Route 2
1,3-Cyclohexanedicarboxylic acid
Reactant of Route 3
1,3-Cyclohexanedicarboxylic acid
Reactant of Route 4
Reactant of Route 4
1,3-Cyclohexanedicarboxylic acid
Reactant of Route 5
1,3-Cyclohexanedicarboxylic acid
Reactant of Route 6
1,3-Cyclohexanedicarboxylic acid

Citations

For This Compound
155
Citations
NW Boaz - Tetrahedron: Asymmetry, 1999 - Elsevier
cis-1,3-Cyclohexanedicarboxylic acid (1,3-CHDA) monoesters were prepared in high overall yield and high enantiomeric purity using a three step process from cis/trans-1,3-CHDA. The …
Number of citations: 18 www.sciencedirect.com
Y Arakawa, M Tajima, Y Arakawa… - Chemical and …, 2005 - jstage.jst.go.jp
21d quantitatively gave the expected hydrochlorides of amino acids 22 and 23, respectively. These hydrochlorides were dissolved in small amounts of water and the solutions were …
Number of citations: 10 www.jstage.jst.go.jp
A Steitz Jr - The Journal of Organic Chemistry, 1968 - ACS Publications
The hydrogenation of the trimethyl ester of trimesic acid with Raney nickel catalyst produced mainly cis-1, 3, 5-cy clohexanetricarboxylic acid, since after hydrol-ysis of the hydrogenated …
Number of citations: 30 pubs.acs.org
L Giri, VR Pedireddi - Journal of Molecular Structure, 2015 - Elsevier
Supramolecular assemblies of rac-1,3-cyclohexanedicarboxylic acid (1) with melamine (a), 1,2-bis(4-pyridyl)ethene (b); 1, 2-bis(4pyridyl)ethane (c) in the presence of Co(II), and 1,10-…
Number of citations: 2 www.sciencedirect.com
U Zutter, H Iding, P Spurr, B Wirz - The Journal of organic …, 2008 - ACS Publications
A new, enantioselective synthesis of the influenza neuraminidase inhibitor prodrug oseltamivir phosphate 1 (Tamiflu) and its enantiomer ent-1 starting from cheap, commercially …
Number of citations: 124 pubs.acs.org
H Van Koningsveld - Acta Crystallographica Section C: Crystal …, 1984 - scripts.iucr.org
(IUCr) The preferred rotational orientation of equatorial and axial carboxyl groups and their influence on the cyclohexane ring geometry. Structures of two cyclohexanecarboxylic acids: …
Number of citations: 6 scripts.iucr.org
Z Lin, ML Tong - Coordination Chemistry Reviews, 2011 - Elsevier
This review gives an overview on the coordination chemistry of eight cyclohexanepolycarboxylic acids, ie cyclohexanecarboxylic acid, 1,2-, 1,3- and 1,4-cyclohexanedicarboxylic acid, 1,…
Number of citations: 107 www.sciencedirect.com
L ZHAO, T Deng, J Qiao, Y CAI - Materiale Plastice, 2021 - revmaterialeplastice.ro
This work is aimed at synthesizing an organic compound N, N'-bis (benzoyl) 1, 3-cyclohexanedicarboxylic acid dihydrazide (CABH) to focus on its effect on the non-isothermal …
Number of citations: 3 revmaterialeplastice.ro
HA Smith, FP Byrne - Journal of the American Chemical Society, 1950 - ACS Publications
The acid-catalyzed esterification of cyclohexane-carboxylic acid has been studied previously. 1 It was shown that this compound behaved more like isobutyric acid than diethylacetic …
Number of citations: 31 pubs.acs.org
P Thuéry, J Harrowfield - Crystal Growth & Design, 2019 - ACS Publications
Diverse isomers of cyclohexanedicarboxylic acid (chdcH 2 ) have been used to synthesize uranyl ion complexes in the presence of various possible counterions and, but for one case, …
Number of citations: 16 pubs.acs.org

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